molecular formula C17H20BNO3 B2484244 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine CAS No. 1362703-30-7

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine

Cat. No. B2484244
CAS RN: 1362703-30-7
M. Wt: 297.16
InChI Key: FYBALERXOPFRRV-UHFFFAOYSA-N
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Description

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained significant attention in scientific research for its unique properties. BODIPY has been widely used in various fields, including bioimaging, chemical sensing, and photovoltaics, due to its high photostability, intense fluorescence, and tunable spectral properties.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

A study by Huang et al. (2021) explored the synthesis and crystal structure of compounds related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine. They focused on boric acid ester intermediates with benzene rings, confirming the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their findings revealed a consistency between molecular structures optimized by Density Functional Theory (DFT) and the structures determined by X-ray diffraction, shedding light on the physicochemical properties of these compounds (Huang et al., 2021).

Vibrational Properties Studies

Wu et al. (2021) conducted research on similar compounds, focusing on vibrational properties studies. They synthesized and characterized the structures using spectroscopy and X-ray diffraction. The conformation analysis showed that the molecular structure optimized by DFT was consistent with the crystal structure determined by X-ray single crystal diffraction. This study provided valuable insights into the vibrational properties of such compounds (Wu et al., 2021).

Molecular Orbital Analysis

Sopková-de Oliveira Santos et al. (2003) investigated the structural differences of a pyridin-2-ylboron derivative related to this compound. Their focus was on the orientation of the dioxaborolane ring and bond angles in the BO(2) group, which contributed to understanding the chemical reactivity and stability of such compounds. The study also included ab initio calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing deeper insights into the electronic properties of these compounds (Sopková-de Oliveira Santos et al., 2003).

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-9-14(10-8-13)20-15-6-5-11-19-12-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBALERXOPFRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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